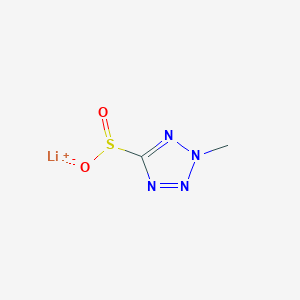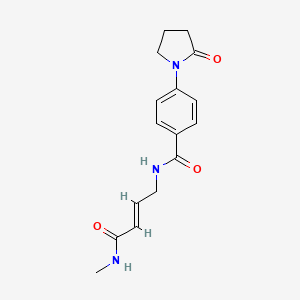
4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole (4-AMPMO) is an organic compound belonging to the class of azides. It is a highly reactive and versatile compound that is used in a wide range of scientific applications. It has been used in a variety of fields, such as organic chemistry, biochemistry, and medical research. 4-AMPMO is a promising compound due to its unique properties and potential applications.
科学的研究の応用
Synthesis and Bioactivity
Antimicrobial Activities : Novel triazole derivatives, including those related to oxazole compounds, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds demonstrated good to moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition : Oxazole derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies reveal that such compounds can significantly reduce the corrosion rate, suggesting their potential application as corrosion inhibitors (Rahmani et al., 2018).
Synthesis of Triazole Derivatives : Research has focused on the synthesis of 1,2,3-triazoles via metal-free multi-component reactions, demonstrating the versatility of azido and oxazole precursors in constructing complex molecules with potential antibacterial and antifungal activities (Vo, 2020).
Material Science and Organic Synthesis
Dyeing Polyester and Nylon Fabrics : Studies have explored the synthesis of azo compounds with oxazole moieties for dyeing polyester and nylon fabrics, showcasing the utility of oxazole derivatives in the textile industry for imparting vibrant colors and enhanced fastness properties (Metwally et al., 2013).
Organic Synthesis Applications : The synthesis of oxazole derivatives has been detailed, providing insights into the methodologies for creating such compounds, which are valuable intermediates in organic synthesis for constructing more complex molecules (White et al., 2003).
特性
IUPAC Name |
4-(azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-8-11(7-14-16-13)15-12(18-8)9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUICLZTHJZNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-morpholino-2-oxoethyl)oxime](/img/structure/B2647243.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2647245.png)

![N-(4-bromo-2-methylphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2647247.png)

![2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide](/img/structure/B2647249.png)
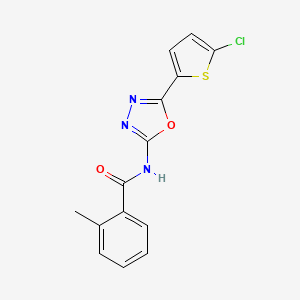
![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647253.png)
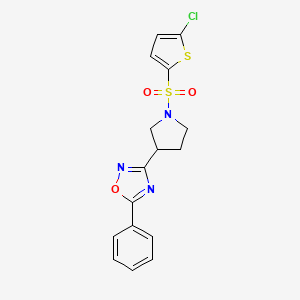
![5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2647257.png)
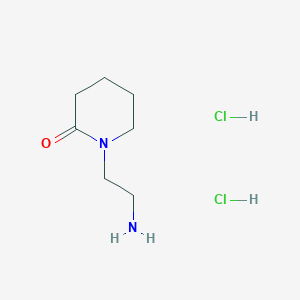
![6-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2647259.png)
